molecular formula C12H10N4 B168317 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine CAS No. 1571-99-9

2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine

Cat. No.: B168317
CAS No.: 1571-99-9
M. Wt: 210.23 g/mol
InChI Key: PZIMYJGAHSBALP-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine is a chemical compound with the molecular formula C12H10N4 and a molecular weight of 210.24 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a pyridine ring and a benzimidazole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine typically involves the condensation of 3-aminopyridine with o-phenylenediamine under specific reaction conditions. One common method includes the use of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3) to facilitate the cyclization reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated or alkylated products .

Scientific Research Applications

2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridin-2-yl-1H-benzoimidazol-5-ylamine
  • 2-Pyridin-4-yl-1H-benzoimidazol-5-ylamine
  • 2-Pyridin-3-yl-1H-benzoimidazol-6-ylamine

Uniqueness

2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays or possess unique reactivity in chemical transformations. These differences make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-pyridin-3-yl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIMYJGAHSBALP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357166
Record name 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-99-9
Record name 2-Pyridin-3-yl-1H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyridin-3-yl)-1H-1,3-benzodiazol-5-amine
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